1-Isocyanatobicyclo[1.1.1]pentane
CAS No.: 1046861-73-7
Cat. No.: VC2750100
Molecular Formula: C6H7NO
Molecular Weight: 109.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1046861-73-7 |
|---|---|
| Molecular Formula | C6H7NO |
| Molecular Weight | 109.13 g/mol |
| IUPAC Name | 1-isocyanatobicyclo[1.1.1]pentane |
| Standard InChI | InChI=1S/C6H7NO/c8-4-7-6-1-5(2-6)3-6/h5H,1-3H2 |
| Standard InChI Key | XAYRXPGXGIOXNX-UHFFFAOYSA-N |
| SMILES | C1C2CC1(C2)N=C=O |
| Canonical SMILES | C1C2CC1(C2)N=C=O |
Introduction
Chemical Properties and Structure of 1-Isocyanatobicyclo[1.1.1]pentane
Physical and Molecular Properties
1-Isocyanatobicyclo[1.1.1]pentane possesses distinct chemical and physical properties that make it valuable in chemical synthesis and drug development. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Name | 1-isocyanatobicyclo[1.1.1]pentane |
| CAS Number | 1046861-73-7 |
| Molecular Formula | C₆H₇NO |
| Molecular Weight | 109.13 g/mol |
| Standard Purity | NLT 98% |
Table 1: Basic physical and chemical properties of 1-isocyanatobicyclo[1.1.1]pentane
The structure of 1-isocyanatobicyclo[1.1.1]pentane consists of a bicyclo[1.1.1]pentane scaffold, which is composed of three fused cyclopropane rings creating a rigid three-dimensional cage-like structure. The isocyanate group (-N=C=O) extends from one of the bridgehead carbons, providing a reactive site for various chemical transformations.
Structural Features and Characteristics
The bicyclo[1.1.1]pentane core of the compound exhibits unique structural features that differentiate it from traditional aromatic systems:
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Rigid, cage-like three-dimensional structure
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High strain energy due to the fused cyclopropane rings
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Distinctive spatial arrangement with restricted conformational freedom
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Bond angles that deviate significantly from standard tetrahedral geometry
These structural characteristics contribute to the unique properties of bicyclo[1.1.1]pentane derivatives as bioisosteres. The rigid scaffold maintains functional groups at fixed distances, similar to para-substituted benzene rings, but with different electronic and steric properties . This property makes 1-isocyanatobicyclo[1.1.1]pentane valuable for creating structural analogs with improved pharmacological profiles.
Synthesis of 1-Isocyanatobicyclo[1.1.1]pentane and Related Derivatives
Synthetic Approaches to Bicyclo[1.1.1]pentane Scaffolds
The synthesis of 1-isocyanatobicyclo[1.1.1]pentane begins with the preparation of the underlying bicyclo[1.1.1]pentane scaffold. Several methods have been developed for accessing functionalized bicyclo[1.1.1]pentanes, with recent advances significantly improving the accessibility of these important structures.
One of the most efficient routes involves the reaction of [1.1.1]propellane with appropriate reagents to open the propellane structure. Recent advances in this area include light-enabled syntheses that offer scalable access to bicyclo[1.1.1]pentane halides, which serve as versatile intermediates for further functionalization. This photochemical approach allows for the gram and even kilogram-scale production of bicyclo[1.1.1]pentane derivatives without requiring catalysts, initiators, or additives, representing a significant improvement over previous methods .
The general reaction can be described as:
Alkyl iodide + [1.1.1]propellane → Bicyclo[1.1.1]pentane iodide
This reaction is typically performed in flow conditions with light irradiation, providing bicyclo[1.1.1]pentane iodides with excellent purity (around 90%) often without requiring extensive purification steps . The resulting halogenated bicyclo[1.1.1]pentanes serve as versatile intermediates that can be further transformed into various derivatives, including isocyanates.
Functionalization to Incorporate the Isocyanate Group
The transformation of bicyclo[1.1.1]pentane halides to the corresponding isocyanate involves several potential synthetic routes:
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Conversion of bicyclo[1.1.1]pentane halides to amines followed by phosgenation or treatment with triphosgene
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Direct conversion using metal-catalyzed carbonylation reactions
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Transformation via carbamate intermediates
The synthesis typically requires careful control of reaction conditions due to the high reactivity of the isocyanate functional group. Commercial production of 1-isocyanatobicyclo[1.1.1]pentane is performed under stringent quality control measures to ensure high purity (≥98%) for pharmaceutical applications .
Recent Advances in Synthetic Methodology
Recent developments have dramatically improved access to functionalized bicyclo[1.1.1]pentanes. The method reported in 2024 for light-enabled scalable synthesis has been particularly transformative, allowing for the preparation of over 300 bicyclo[1.1.1]pentane derivatives for medicinal chemistry applications . This represents a significant advance in making these compounds more readily available for pharmaceutical research.
Additionally, triethylborane-initiated atom-transfer radical addition for ring-opening of tricyclo[1.1.1.0¹,³]pentane (TCP) provides a complementary approach for accessing various functionalized bicyclo[1.1.1]pentanes under mild conditions with broad functional group tolerance . This method is particularly valuable for introducing bicyclo[1.1.1]pentane scaffolds into complex molecules such as peptides, nucleosides, and pharmaceutical candidates.
Bicyclo[1.1.1]pentane as a Bioisostere in Medicinal Chemistry
Concept and Importance of Bioisosterism
Bioisosterism is a key concept in medicinal chemistry that involves replacing a structural element of a molecule with another that maintains similar biological properties while potentially improving certain characteristics. The bicyclo[1.1.1]pentane scaffold has emerged as an important bioisostere for several common structural motifs in medicinal chemistry:
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Para-substituted benzene rings
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Internal alkynes
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Tert-butyl groups
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Acetylenic groups
The replacement of these traditional structural elements with bicyclo[1.1.1]pentane can impart advantageous physicochemical properties to drug candidates, often resulting in improved pharmacokinetic profiles, enhanced metabolic stability, and better solubility .
Advantages of Bicyclo[1.1.1]pentane Over Traditional Aromatic Systems
The bicyclo[1.1.1]pentane scaffold offers several advantages when used as a replacement for traditional aromatic systems in drug development:
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Reduced lipophilicity: The bicyclo[1.1.1]pentane core typically has lower logP values compared to phenyl rings, potentially improving solubility profiles
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Metabolic stability: The absence of aromatic C-H bonds eliminates a common site of oxidative metabolism
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Three-dimensionality: The rigid 3D structure can provide better spatial distribution of functional groups
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Reduced π-stacking: The absence of π-system interactions can improve selectivity profiles and reduce off-target effects
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Unique vector relationships: The fixed spatial arrangement can optimize interactions with biological targets
The strategic incorporation of bicyclo[1.1.1]pentane in place of phenyl rings or other traditional structural elements has been demonstrated to circumvent metabolic liabilities while maintaining or improving biological activity, as exemplified in several case studies .
Case Study: Application in IDO1 Inhibitor Development
A notable example of successfully employing the bicyclo[1.1.1]pentane bioisostere in drug design is found in the development of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors. Researchers discovered that replacing a central phenyl ring with a bicyclo[1.1.1]pentane bioisostere effectively addressed metabolic instability issues related to amide hydrolysis .
In this case study, compound 1, which contained a traditional benzamide moiety, exhibited excellent potency but suffered from poor metabolic stability due to extensive amide hydrolysis. Replacing the central phenyl aniline ring with a bicyclo[1.1.1]pentane moiety led to compound 2, which maintained excellent potency while significantly improving metabolic stability. This substitution effectively circumvented the amide hydrolysis issue, resulting in a compound with favorable pharmacokinetics and a low predicted human dose .
This example illustrates how the strategic incorporation of bicyclo[1.1.1]pentane structures can overcome specific limitations in drug candidates while preserving desired biological activities. The isocyanate derivative of bicyclo[1.1.1]pentane provides a valuable entry point for introducing this bioisosteric replacement into diverse molecular scaffolds.
Applications of 1-Isocyanatobicyclo[1.1.1]pentane in Pharmaceutical Research
Role as a Building Block in Drug Synthesis
1-Isocyanatobicyclo[1.1.1]pentane serves as a versatile building block in pharmaceutical research and development. The isocyanate functional group readily reacts with various nucleophiles, allowing for the incorporation of the bicyclo[1.1.1]pentane scaffold into complex molecular structures through:
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Formation of ureas via reaction with amines
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Carbamate synthesis through reaction with alcohols
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Amide formation via hydrolysis and coupling reactions
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Incorporation into heterocyclic systems
These reactions provide access to diverse chemical space while maintaining the structural advantages of the bicyclo[1.1.1]pentane core, making 1-isocyanatobicyclo[1.1.1]pentane a valuable reagent in medicinal chemistry campaigns.
Reactive Properties of the Isocyanate Functional Group
The isocyanate group in 1-isocyanatobicyclo[1.1.1]pentane exhibits characteristic reactivity that makes it particularly useful in organic synthesis:
| Nucleophile | Product | Application |
|---|---|---|
| Primary/Secondary Amines | Ureas | Kinase inhibitors, receptor antagonists |
| Alcohols | Carbamates | Prodrugs, enzyme inhibitors |
| Water | Carbamic acid (→ amine) | Precursor to various derivatives |
| Thiols | Thiourethanes | Cysteine-targeting compounds |
| Carboxylic acids | Amides | Peptide mimetics |
Table 2: Reactivity profile of the isocyanate group in 1-isocyanatobicyclo[1.1.1]pentane and potential applications
The high reactivity of the isocyanate group requires careful handling in laboratory settings, typically necessitating anhydrous conditions and sometimes inert atmosphere for storage and reactions.
Current Research Trends and Future Perspectives
Emerging Applications in Diverse Chemical Fields
While 1-isocyanatobicyclo[1.1.1]pentane has found primary application in pharmaceutical research, its utility extends to other areas of chemistry:
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Materials science: Incorporation into polymers to create materials with unique structural properties
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Chemical biology: Development of covalent probes for biological systems
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Peptide chemistry: Creation of peptide mimetics with enhanced stability
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Catalysis: Design of novel ligand systems with defined spatial arrangements
The rigid, three-dimensional structure combined with the reactive isocyanate group provides opportunities for innovation across multiple chemical disciplines.
Challenges and Future Research Directions
Despite significant advances in the synthesis and application of bicyclo[1.1.1]pentane derivatives, several challenges and opportunities remain:
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Developing more efficient synthetic routes to 1-isocyanatobicyclo[1.1.1]pentane and related compounds
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Exploring asymmetric variants with defined stereochemistry at substitution positions
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Investigating the long-term stability and shelf-life of the isocyanate under various storage conditions
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Expanding the application scope beyond traditional medicinal chemistry
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Systematically quantifying the effects of bicyclo[1.1.1]pentane incorporation on pharmacokinetic parameters
Research addressing these aspects will further enhance the utility and accessibility of 1-isocyanatobicyclo[1.1.1]pentane as a valuable chemical building block.
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